2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride
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Overview
Description
2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-hydroxyacetophenones or o-hydroxybenzyl ketones.
Cyclization: The key step in the synthesis is the cyclization of the starting materials to form the benzofuran ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Chemical Reactions Analysis
2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride can be compared with other benzofuran derivatives, such as:
2-amino-2-(2,3-dihydro-1-benzofuran-4-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the amino group.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: This compound has different substituents on the benzofuran ring and exhibits distinct biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10;/h1-2,5H,3-4,6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGZBIBLBHKSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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